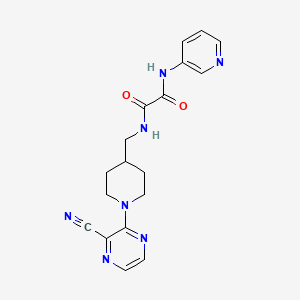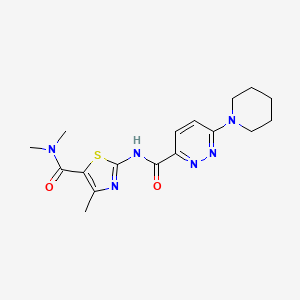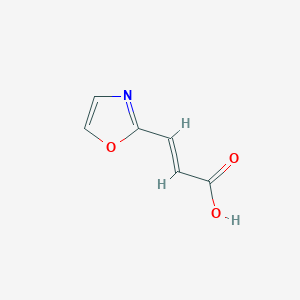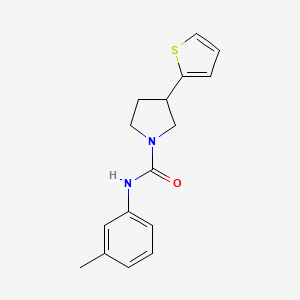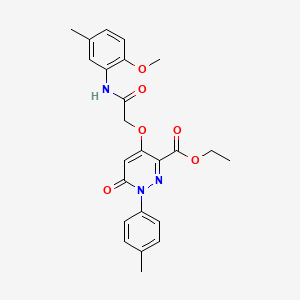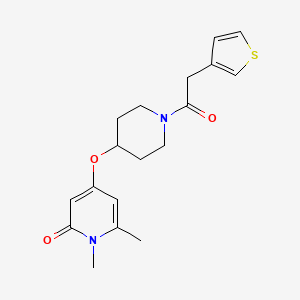
1,6-dimethyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-dimethyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a pyridinone derivative that has been synthesized using various methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Insecticidal Properties
Pyridine derivatives have been studied for their insecticidal properties against various pests. For example, Bakhite et al. (2014) synthesized several pyridine derivatives and tested them for toxicity against the cowpea aphid, Aphis craccivora Koch. Among these compounds, one demonstrated insecticidal activity approximately four times that of the commercial insecticide acetamiprid, indicating the potential of pyridine derivatives in developing new, more effective insecticides (Bakhite et al., 2014).
Antimicrobial and Antioxidant Activities
Pyridine and fused pyridine derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities. Flefel et al. (2018) prepared a series of novel pyridine-based compounds and subjected them to antimicrobial and antioxidant activity screenings. This research suggests the potential of pyridine derivatives in pharmaceutical applications, particularly in the development of new antimicrobial agents (Flefel et al., 2018).
Heterocyclic Synthesis
Pyridine derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Fadda et al. (2012) utilized enaminonitriles derived from pyrazole and pyridine for synthesizing a range of pyrazole, pyridine, and pyrimidine derivatives. These compounds have significant potential in drug development due to their diverse biological activities (Fadda et al., 2012).
Thionation Reactions
Pyridine compounds have been used in thionation reactions, where sulfur atoms are introduced into organic molecules. Bergman et al. (2011) explored the use of a P4S10-pyridine complex for thionating various substrates, demonstrating the versatility of pyridine derivatives in synthetic organic chemistry (Bergman et al., 2011).
Anticancer Research
Kumar et al. (2013) synthesized 2-oxo-2H-chromenylpyrazolecarboxylates, closely related to pyridine derivatives, and evaluated their anticancer activity. This research indicates the potential of pyridine-based compounds in developing new anticancer agents, highlighting the importance of such compounds in therapeutic research (Kumar et al., 2013).
Propiedades
IUPAC Name |
1,6-dimethyl-4-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-9-16(11-17(21)19(13)2)23-15-3-6-20(7-4-15)18(22)10-14-5-8-24-12-14/h5,8-9,11-12,15H,3-4,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIFPLPRZAIIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

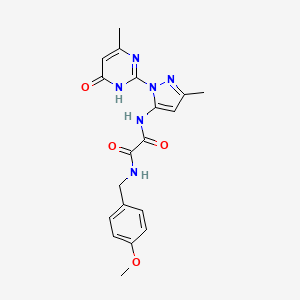
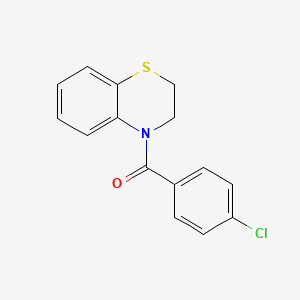
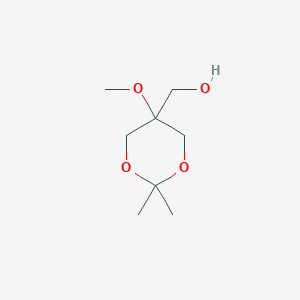
![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2731144.png)
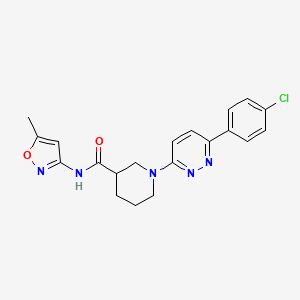
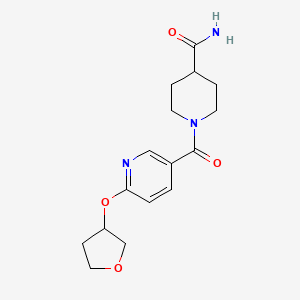
![N-[5-[4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]-3-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2731150.png)
![(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2731153.png)

